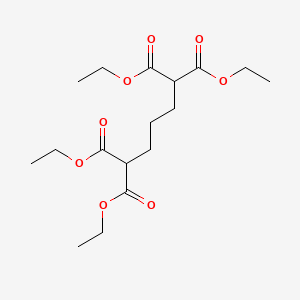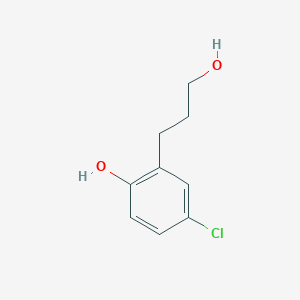
4-Chloro-2-(3-hydroxypropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the 4-position and a hydroxypropyl group at the 2-position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with 3-chloropropanol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-hydroxypropyl is coupled with 4-chlorophenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
4-Chloro-2-(3-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(3-Hydroxypropyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(3-hydroxypropyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 4-Chloro-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro substituent can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activity.
類似化合物との比較
Similar Compounds
4-Chloro-2-(3-hydroxypropyl)phenol: Unique due to the presence of both chloro and hydroxypropyl groups.
4-Chloro-2-(3-hydroxypropyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
4-Chloro-2-(3-hydroxypropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
The presence of both chloro and hydroxypropyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
33567-64-5 |
|---|---|
分子式 |
C9H11ClO2 |
分子量 |
186.63 g/mol |
IUPAC名 |
4-chloro-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
InChIキー |
UPMQABMXFIXTKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



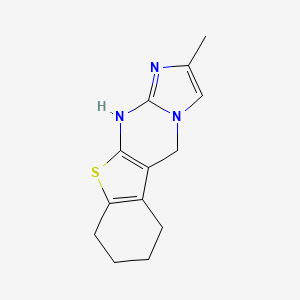

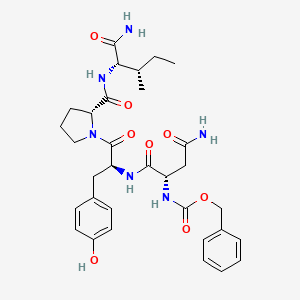
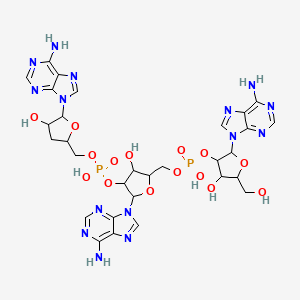
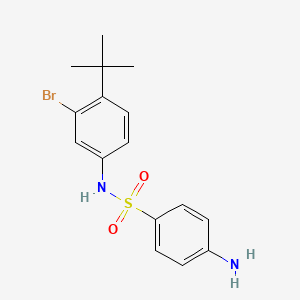
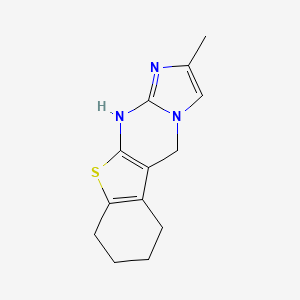
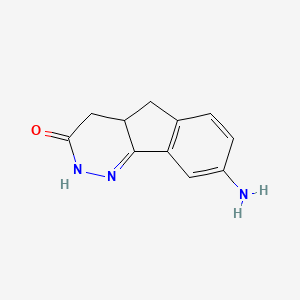
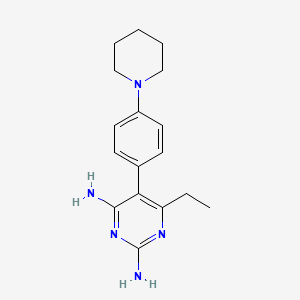


![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

